3-Decylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

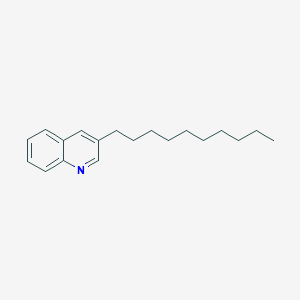

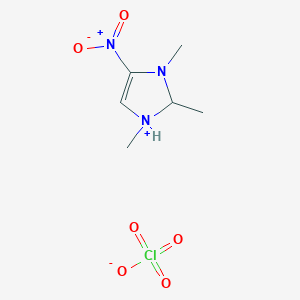

3-Decylquinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a decyl group (a ten-carbon alkyl chain) to the quinoline structure enhances its hydrophobic properties and potentially alters its biological activity. This compound is of interest in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For 3-Decylquinoline, the ketone used would be decanone.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. The decyl group can be introduced via subsequent alkylation.

Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds. For this compound, the unsaturated carbonyl compound would be decyl-substituted.

Industrial Production Methods: Industrial production often employs the Skraup synthesis due to its scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Decylquinoline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions are common, where the decyl group can be replaced or modified using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various alkylated or sulfonated quinoline derivatives.

Scientific Research Applications

Chemistry: : 3-Decylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: : In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The hydrophobic decyl chain enhances cell membrane penetration, making it a promising candidate for drug development.

Medicine: : Medicinal chemistry explores this compound for its potential as a therapeutic agent. Its derivatives have shown activity against various pathogens and cancer cell lines.

Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and as a corrosion inhibitor. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Decylquinoline involves its interaction with cellular components. The decyl chain allows it to integrate into lipid membranes, disrupting membrane integrity and function. In antimicrobial applications, it targets bacterial cell walls and membranes, leading to cell lysis. In anticancer research, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Quinoline: The parent compound, lacking the decyl group.

2-Decylquinoline: A positional isomer with the decyl group at the 2-position.

3-Acetylquinoline: A derivative with an acetyl group at the 3-position.

Uniqueness of 3-Decylquinoline: The presence of the decyl group at the 3-position significantly alters the compound’s hydrophobicity and biological activity. This makes this compound more effective in applications requiring membrane penetration and interaction. Its unique structure also allows for the exploration of new chemical reactions and pathways not accessible with other quinoline derivatives.

Properties

CAS No. |

882041-07-8 |

|---|---|

Molecular Formula |

C19H27N |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

3-decylquinoline |

InChI |

InChI=1S/C19H27N/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)20-16-17/h10-11,13-16H,2-9,12H2,1H3 |

InChI Key |

SXTIHZXBMJIIQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)

![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)

![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)

![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)

![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)

![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)

![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)